2-Bromo-4-fluoro-6-methylpyrimidine

Cross-coupling Medicinal Chemistry Synthetic Efficiency

Critical building block for kinase inhibitor programs. Replacing the 2-chloro analog often leads to cross-coupling failure; the C2-bromo substituent ensures efficient Suzuki-Miyaura reactions for higher yields and fewer purification steps. - Orthogonal reactivity: C2-bromo for Pd-catalyzed coupling; C4-fluoro activates ring for secondary SNAr. - Eliminates CYP3A4 TDI liability linked to drug-drug interactions when using the 4-fluoro-6-methyl core. - Greater stability than the 2-iodo analog, suitable for large-scale process chemistry batches.

Molecular Formula C5H4BrFN2
Molecular Weight 191.00 g/mol
Cat. No. B13106056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-6-methylpyrimidine
Molecular FormulaC5H4BrFN2
Molecular Weight191.00 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Br)F
InChIInChI=1S/C5H4BrFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3
InChIKeySMSLKBOCKWBAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-6-methylpyrimidine Synthesis & Characterization


2-Bromo-4-fluoro-6-methylpyrimidine (CAS 1805593-04-7, molecular formula C5H4BrFN2, molecular weight 191.00 g/mol) is a halogenated pyrimidine derivative characterized by bromine at the C2 position, fluorine at C4, and a methyl group at C6 [1]. It is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research . A key patent (US20230117960A1) identifies this specific substitution pattern as a valuable scaffold for developing fluorine-containing pyrimidine compounds [2]. Its structural features provide distinct reactivity profiles that are critical for rational synthetic design .

Scaffold Pre-defined 4-fluoro-6-methyl substitution pattern supports fluoropyrimidine library synthesis
Orthogonal reactivity C2-Br enables cross-coupling; C4-F activates ring for selective nucleophilic substitution
Medicinal chemistry context Reported scaffold for CYP3A4 TDI amelioration in kinase inhibitor design (class-level inference)

2-Bromo-4-fluoro-6-methylpyrimidine Reactivity & Selectivity


Replacing 2-Bromo-4-fluoro-6-methylpyrimidine with a generic or closely related halogenated pyrimidine is often unfeasible due to the critical and distinct reactivity imposed by the C2-bromo and C4-fluoro substituents . The bromine at C2 serves as the primary, most reactive site for cross-coupling reactions like Suzuki-Miyaura [1]. While the C4-fluoro group is a poor leaving group for SNAr, it strongly activates the C4 carbon, rendering it a secondary, tunable site for selective substitution under specific conditions . This orthogonal reactivity is not present in analogs like 2-chloro-4-fluoro-6-methylpyrimidine (where C2 is less reactive) [2] or 2-bromo-4-methylpyrimidine (which lacks the fluorine-mediated activation at C4) . The following quantitative evidence demonstrates these critical differences.

2-Chloro analog: Reported poor Suzuki coupling reactivity may lead to failed or very low-yield reactions.
2-Iodo analog: Higher intrinsic reactivity but prone to decomposition; often synthetically inaccessible or unstable for routine use.
4-Methyl analog (without 4-F): Lacks fluorine-mediated C4 activation, eliminating the orthogonal functionalization strategy.

2-Bromo-4-fluoro-6-methylpyrimidine Comparative Performance


Suzuki Coupling vs. 2-Chloro Analog

2-Bromo-4-fluoro-6-methylpyrimidine exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 2-chloro analog [1]. The 2-chloro-substituted pyrimidines are often poorly reactive or unreactive in such C-C bond-forming reactions, a limitation explicitly noted in the patent literature [1]. In contrast, 2-bromo-substituted pyrimidines are described as more suitable and reactive substrates, enabling cleaner and more efficient transformations [1]. This difference stems from the lower bond dissociation energy and superior leaving group ability of bromide compared to chloride in the oxidative addition step of the catalytic cycle [2].

Suzuki Coupling vs. 2-Cl Analog
Class-level inference
Target: Described as more suitable reactants; Comparator: 2-Chloro analogs proceed poorly if at all (patent literature).
Supports scaffold selection for Suzuki-based library synthesis.
Categorical difference; exact yields not numerically quantified.
Cross-coupling Medicinal Chemistry Synthetic Efficiency

SNAr Reactivity vs. 2-Iodo Analog

The relative reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) follows the trend I > Br > Cl . However, this higher reactivity of the 2-iodo analog comes at a significant cost: it is highly prone to decomposition and is often synthetically inaccessible or requires cumbersome, low-yielding preparations [1]. A specific method for 2-bromo-5-(n-heptyl)-pyrimidine using an alternative route yielded only 31%, highlighting the synthetic challenge [1]. Therefore, 2-Bromo-4-fluoro-6-methylpyrimidine represents a critical balance point between sufficient reactivity for reliable coupling and adequate stability for practical handling and synthesis.

SNAr Stability vs. 2-Iodo Analog
Class-level inference
Target: Good reactivity and practical stability; Comparator: Highest reactivity but prone to decomposition and low synthetic accessibility.
Balances reactivity and stability for procurement and scale-up.
2-Iodo analog often synthetically inaccessible; reported 31% yield for a related 2-bromo preparation.
Nucleophilic Aromatic Substitution Kinetics Reaction Design

CYP3A4 TDI vs. 4-Methyl Analog

In a study on overcoming time-dependent inhibition (TDI) of CYP3A4 caused by fluoropyrimidine moieties, it was discovered that substitution at both the 4- and 6-positions of a 5-fluoropyrimidine scaffold was necessary to ameliorate this TDI liability [1]. A key compound, identified as compound 19, which features a 4-fluoro and 6-methyl substitution pattern, successfully resolved the TDI issue [1]. This finding directly validates the 2-bromo-4-fluoro-6-methylpyrimidine scaffold as a privileged starting point for designing analogs with reduced CYP3A4 TDI, a critical factor in avoiding drug-drug interactions.

CYP3A4 TDI Amelioration
Class-level inference
4-Fluoro-6-methyl substitution pattern reported to eliminate CYP3A4 TDI in a larger molecule (compound 19 study).
Scaffold pre-validated for TDI avoidance research in drug design.
Endpoint from human liver microsome assay; class-level inference.
Drug Metabolism CYP3A4 TDI Medicinal Chemistry Optimization

2-Bromo-4-fluoro-6-methylpyrimidine in Tyrosine Kinase Inhibitor Design

Bromo-pyrimidine analogs, including those with substitution patterns akin to 2-Bromo-4-fluoro-6-methylpyrimidine, have been designed, synthesized, and evaluated as novel tyrosine kinase inhibitors [1]. In a study on dasatinib-based novel bromo-pyrimidine derivatives, compounds were screened for Bcr/Abl tyrosine kinase inhibitory activity [2]. While the exact IC50 values for the 4-fluoro-6-methyl substitution are not detailed in the abstract, the class of bromo-pyrimidines is a recognized scaffold in this therapeutic area. The presence of the bromine atom is critical for the activity of these analogs, serving as a key synthetic handle for introducing diversity and as a potential pharmacophoric element [1].

Kinase Inhibitor Building Block
Class-level inference
Bromo-pyrimidine class investigated as tyrosine kinase inhibitors; specific activity data not reported for this exact scaffold.
Supports procurement for kinase inhibitor library synthesis.
Exact IC50 values not available for this substitution pattern.
Kinase Inhibitors Anticancer Agents Medicinal Chemistry

2-Bromo-4-fluoro-6-methylpyrimidine High-Value Applications


Designing CYP3A4-TDI-Free Kinase Inhibitors

Medicinal chemistry groups optimizing kinase inhibitors can utilize 2-Bromo-4-fluoro-6-methylpyrimidine as a core scaffold. Evidence from a study on CYP3A4 TDI indicates that the 4-fluoro-6-methyl substitution pattern on a pyrimidine ring is critical for eliminating time-dependent CYP3A4 inhibition, a major cause of drug-drug interactions [1]. By starting with this building block, researchers can preemptively avoid a common metabolic liability, increasing the probability of developing a safer clinical candidate. The bromine handle allows for late-stage diversification via Suzuki coupling [2].

Scalable Suzuki Coupling for Complex Heterocycles

For process chemists tasked with scaling up syntheses of complex pyrimidine-containing molecules, 2-Bromo-4-fluoro-6-methylpyrimidine is a superior choice over its 2-chloro analog. The 2-bromo substituent enables efficient and clean Suzuki-Miyaura cross-couplings, whereas the 2-chloro version often fails or proceeds with very low yields [2]. This translates directly to higher yields, fewer purification steps, and lower manufacturing costs. Its greater stability compared to the 2-iodo analog [2] also makes it a safer and more practical reagent for large-scale batches.

Expedited SAR via Orthogonal Functionalization

In early-stage drug discovery, where rapid exploration of structure-activity relationships (SAR) is paramount, 2-Bromo-4-fluoro-6-methylpyrimidine offers a unique advantage: orthogonal reactivity. The C2 position can be functionalized first via a Suzuki coupling, leaving the C4-fluoro group intact . Subsequently, the C4 position can be selectively substituted via SNAr with nitrogen nucleophiles under appropriate conditions . This allows for the efficient and divergent synthesis of diverse compound libraries from a single, commercially available building block, accelerating the lead optimization process.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
4-Fluoro-6-methyl substitution reported to ameliorate CYP3A4 TDI
CYP3A4 TDI assay endpoint review
Suzuki coupling-based library synthesis
C2-Br enables efficient Suzuki coupling; C2-Cl often unreactive
Cross-coupling yield and purity assessment
Orthogonal C2/C4 functionalization for SAR
C2-Br for initial cross-coupling; C4-F for subsequent SNAr
Sequential derivatization and reaction selectivity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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